![molecular formula C16H22N2O4 B13841981 N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide is a complex organic compound characterized by the presence of formyl, oxan, and propan-2-yloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxan ring: This step involves the cyclization of a suitable precursor to form the oxan ring.
Introduction of the formyl group: The formyl group is introduced through a formylation reaction, often using formic acid or formyl chloride.
Attachment of the propan-2-yloxy group: This step involves the etherification of the phenyl ring with isopropanol under acidic or basic conditions.
Final assembly: The final step involves the coupling of the formylated oxan ring with the propan-2-yloxyphenyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The oxan ring and propan-2-yloxy group may enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-[formyl(oxan-4-yl)amino]-2-methoxyphenyl]formamide
- N-[4-[formyl(oxan-4-yl)amino]-2-ethoxyphenyl]formamide
- N-[4-[formyl(oxan-4-yl)amino]-2-butoxyphenyl]formamide
Uniqueness
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide is unique due to the presence of the propan-2-yloxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific advantages in terms of stability, solubility, and bioactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C16H22N2O4 |
|---|---|
Poids moléculaire |
306.36 g/mol |
Nom IUPAC |
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide |
InChI |
InChI=1S/C16H22N2O4/c1-12(2)22-16-9-14(3-4-15(16)17-10-19)18(11-20)13-5-7-21-8-6-13/h3-4,9-13H,5-8H2,1-2H3,(H,17,19) |
Clé InChI |
SCASOYUTUMMILN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)N(C=O)C2CCOCC2)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


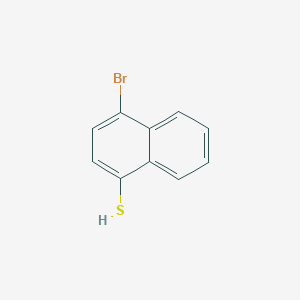
![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)

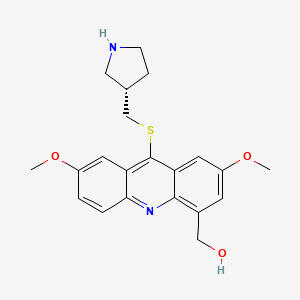
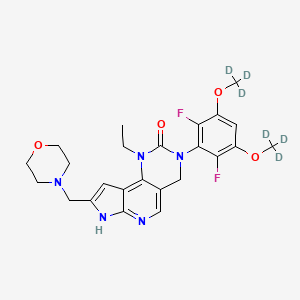
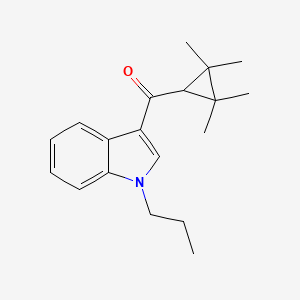

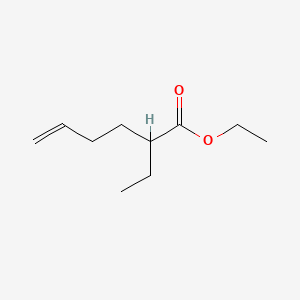
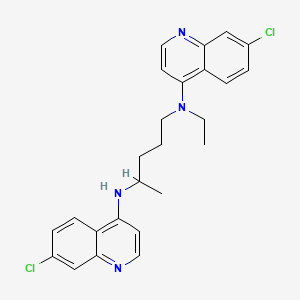
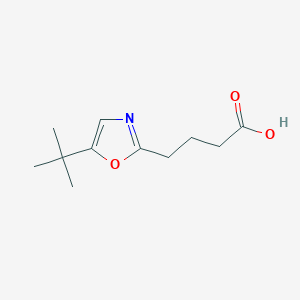
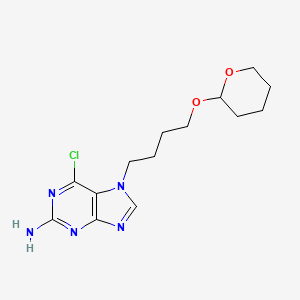
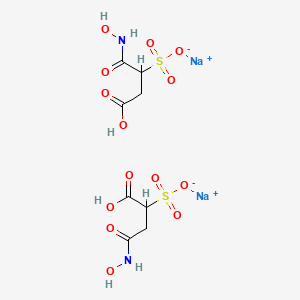
![(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13841991.png)
![ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate](/img/structure/B13841996.png)
